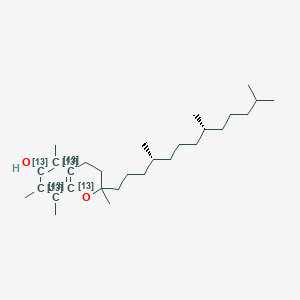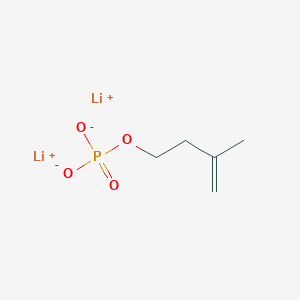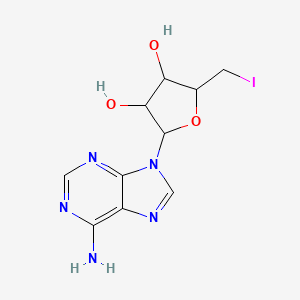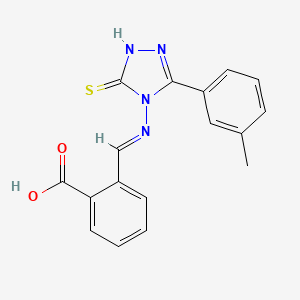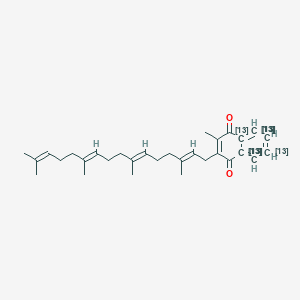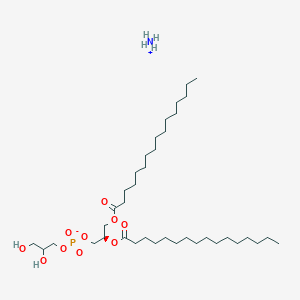
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a phospholipid compound commonly used in biochemical and biophysical research. It is known for its ability to form classical lipid bilayers, which are essential for studying membrane dynamics and interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt typically involves the esterification of glycerol with palmitic acid, followed by phosphorylation and subsequent reaction with ammonium hydroxide to form the ammonium salt . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes, often utilizing automated systems to maintain consistency and efficiency. The final product is purified through techniques such as chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphatidylglycerol peroxides, while substitution reactions can yield various phosphatidylglycerol derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is widely used in scientific research, including:
Chemistry: It is used to study lipid bilayer formation and membrane dynamics.
Biology: It serves as a model compound for studying cell membrane interactions and lipid-protein interactions.
Medicine: It is used in the development of liposomal drug delivery systems and as a component in pulmonary surfactants.
Industry: It is employed in the formulation of cosmetics and pharmaceuticals
Wirkmechanismus
The compound exerts its effects by integrating into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with various molecular targets, including proteins and other lipids, to modulate membrane-associated processes. The pathways involved include lipid-lipid interactions and lipid-protein interactions, which are crucial for maintaining membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt
- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific fatty acid composition (palmitic acid) and its ability to form stable bilayers at various temperatures. This makes it particularly useful for studying membrane dynamics and interactions under different conditions .
Eigenschaften
CAS-Nummer |
1373168-73-0 |
|---|---|
Molekularformel |
C38H78NO10P |
Molekulargewicht |
740.0 g/mol |
IUPAC-Name |
azanium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C38H75O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);1H3/t35?,36-;/m1./s1 |
InChI-Schlüssel |
KSVUSCAQEBSOIJ-ODZMYOIVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088463.png)

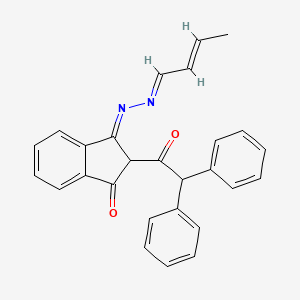
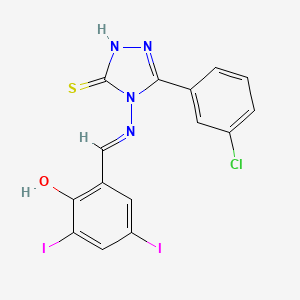
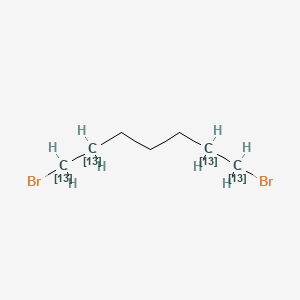


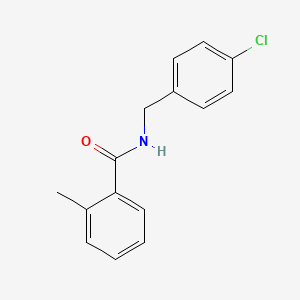
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15088515.png)
